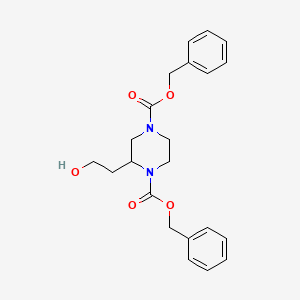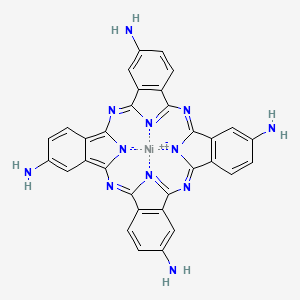
Nickel(II) 2,9,16,23-tetra(amino)phthalocyanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4’,4’‘,4’‘’-Tetraaminophthalocyaninato)nickel is a coordination compound with the molecular formula C32H20N12Ni It belongs to the family of phthalocyanines, which are macrocyclic compounds known for their stability and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,4’,4’‘,4’‘’-Tetraaminophthalocyaninato)nickel typically involves the reaction of nickel salts with phthalocyanine precursors under controlled conditions. One common method includes the reaction of nickel chloride with 4,5-diaminophthalonitrile in the presence of a base such as sodium methoxide. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the phthalocyanine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: (4,4’,4’‘,4’‘’-Tetraaminophthalocyaninato)nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrazine.
Substitution: The amino groups on the phthalocyanine ring can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized phthalocyanine derivatives.
Reduction: Reduced phthalocyanine derivatives.
Substitution: Substituted phthalocyanine derivatives with various functional groups.
Scientific Research Applications
(4,4’,4’‘,4’‘’-Tetraaminophthalocyaninato)nickel has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic reactions, particularly in the reduction of carbon dioxide to useful chemicals.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, including conductive polymers and sensors for detecting gases and other analytes.
Mechanism of Action
The mechanism of action of (4,4’,4’‘,4’‘’-Tetraaminophthalocyaninato)nickel involves its ability to coordinate with various substrates and facilitate electron transfer processes. The nickel center plays a crucial role in these reactions, acting as a catalytic site. The compound’s electronic structure allows it to participate in redox reactions, making it effective in catalysis and other applications.
Comparison with Similar Compounds
(4,4’,4’‘,4’‘’-Tetraaminophthalocyaninato)cobalt: Similar in structure but contains cobalt instead of nickel. It exhibits different catalytic properties and electronic behavior.
(4,4’,4’‘,4’‘’-Tetraaminophthalocyaninato)copper: Contains copper and is used in different catalytic and electronic applications.
Uniqueness: (4,4’,4’‘,4’‘’-Tetraaminophthalocyaninato)nickel is unique due to its specific electronic properties and stability, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its effectiveness as a catalyst distinguish it from other similar compounds.
Properties
Molecular Formula |
C32H20N12Ni |
|---|---|
Molecular Weight |
631.3 g/mol |
IUPAC Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;nickel(2+) |
InChI |
InChI=1S/C32H20N12.Ni/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 |
InChI Key |
GJMLEICURSJLEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Ni+2] |
Related CAS |
123257-00-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


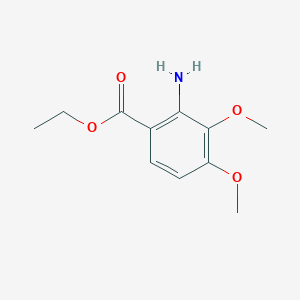
![5-tert-Butyl[1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-thione](/img/structure/B13093686.png)

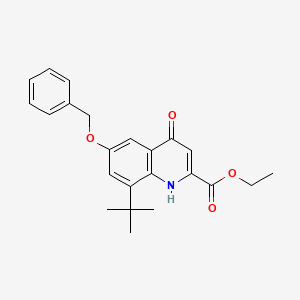
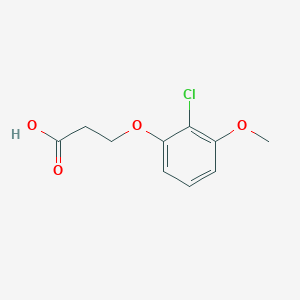
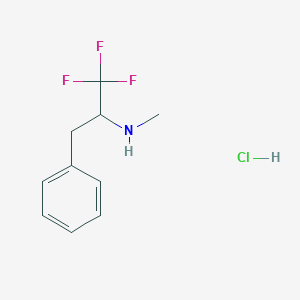

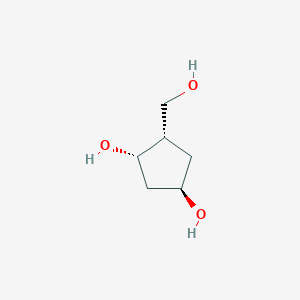
![{[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid](/img/structure/B13093754.png)
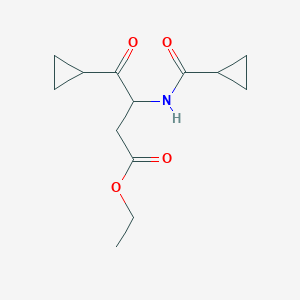
![5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B13093759.png)
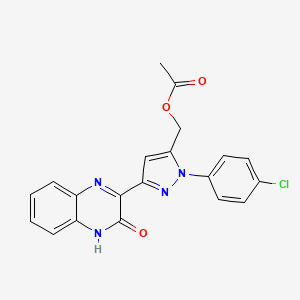
![4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B13093768.png)
